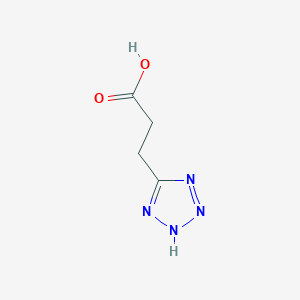![molecular formula C12H11N3O3 B3070740 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid CAS No. 1005554-86-8](/img/structure/B3070740.png)
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Overview
Description
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is a compound that features a pyrazole ring and a benzoic acid moiety.
Mechanism of Action
Target of Action
The primary target of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is succinate dehydrogenase (SDH) , also known as complex II in the mitochondrial respiration chain . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiration chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This disruption can lead to cell death, making this compound effective as a fungicide .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production within cells . The citric acid cycle is responsible for the oxidation of acetyl-CoA to produce NADH and FADH2, which are then used in the electron transport chain to generate ATP . By inhibiting SDH, this compound disrupts these pathways, leading to a decrease in energy production and an increase in reactive oxygen species .
Pharmacokinetics
The compound’s effectiveness as a fungicide suggests that it is likely to be well-absorbed and distributed within the organism, and that it is metabolically stable enough to exert its inhibitory effect on sdh .
Result of Action
The primary result of the action of this compound is the inhibition of SDH, leading to disrupted energy production and increased reactive oxygen species within cells . This can lead to cell death, making this compound effective as a fungicide . In addition, some derivatives of this compound have shown potent antileishmanial and antimalarial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution within the organism . Additionally, the presence of other compounds can potentially affect the compound’s metabolism and excretion . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid typically involves the formation of the pyrazole ring followed by the attachment of the benzoic acid moiety. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multicomponent reactions and one-pot processes to streamline the synthesis and reduce costs . These methods may utilize readily available starting materials and environmentally friendly reaction conditions to produce the desired compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAJCMYZUXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B3070672.png)




![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)







